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Compound of Interest

Compound Name: 5,7-Dibromo-8-methoxyquinoline

Cat. No.: B102607 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 5,7-Dibromo-8-
methoxyquinoline, tailored for researchers, scientists, and professionals in the field of drug

development. The document details the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 5,7-Dibromo-8-
methoxyquinoline.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ/ppm)

Multiplicity
Coupling
Constant
(J/Hz)

Number of
Protons

Assignment

9.00 dd
J₂₃ = 3.2, J₂₄ =

1.6
1H H-2

8.52 dd
J₄₃ = 8.0, J₄₂ =

1.6
1H H-4

8.02 s - 1H H-6

7.58 dd
J₃₄ = 8.4, J₃₂ =

3.2
1H H-3

4.19 s - 3H OCH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ/ppm) Assignment

153.3 C

150.9 C

143.8 C

136.1 C

133.7 C

128.3 C

122.5 C

116.5 C

116.3 C

62.1 OCH₃
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Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Spectroscopic Data

Wavenumber (ν/cm⁻¹) Assignment

2919, 2850 C-H stretching

1733 C=O stretch (impurity or overtone)

1600, 1578, 1490, 1462 C=C and C=N stretching (aromatic ring)

1383, 1370, 1353 C-H bending

1086 C-O stretching

Table 4: Mass Spectrometry Data of 5,7-Dibromo-8-hydroxyquinoline

Note: The following data is for the related compound 5,7-Dibromo-8-hydroxyquinoline, as

specific mass spectrometry data for the methoxy derivative was not readily available.

m/z Interpretation

301 Molecular ion [M]⁺

Ionization Method: Electron Ionization (EI), 75 eV

Experimental Protocols
2.1 Synthesis of 5,7-Dibromo-8-methoxyquinoline

The synthesis of 5,7-Dibromo-8-methoxyquinoline is achieved through the methylation of

5,7-Dibromoquinolin-8-ol.

A solution of 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is prepared in distilled water (100 ml)

containing NaOH (132 mg, 3.3 mmol). To this mixture, Me₂SO₄ (416 mg, 3.3 mmol) is added

dropwise over a period of 1 hour with stirring at a temperature of 263 K. Following the addition,

the reaction mixture is heated to a temperature between 343–353 K for 1 hour. After the

reaction is complete, indicated by a color change after approximately 2 hours, the resulting
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solid is dissolved in CHCl₃ (50 ml). The organic layer is then washed sequentially with 10%

Na₂CO₃ (2 x 15 ml) and 10% NaOH (2 x 15 ml). The organic layer is subsequently dried over

Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by

passing it through a short alumina column, eluting with an EtOAc–hexane mixture (1:6, 150 ml),

to yield the final product as colorless needles.

2.2 NMR Spectroscopy

For ¹H and ¹³C NMR analysis, a sample of the compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is

dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard NMR tube.[1]

The use of a deuterated solvent is necessary for the instrument's lock system. The spectrum is

acquired on a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for

protons.[1] For quantitative measurements, a sufficient relaxation delay is employed to ensure

accurate integration.[2]

2.3 IR Spectroscopy

The infrared spectrum of a solid sample can be obtained using the thin solid film method.[3] A

small amount of the solid (around 50 mg) is dissolved in a volatile solvent like methylene

chloride.[3] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr).[3] After the

solvent evaporates, a thin film of the compound remains on the plate.[3] The plate is then

placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in

the range of 4000-400 cm⁻¹.[2][3]

2.4 Mass Spectrometry

Electron Ionization (EI) is a common method for the mass spectrometric analysis of organic

compounds.[2] The sample is introduced into the ion source of the mass spectrometer, where it

is bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This process causes

the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-

charge ratio (m/z) in a mass analyzer, and a mass spectrum is generated.[4]

Visualizations
The following diagram illustrates the synthesis workflow for 5,7-Dibromo-8-methoxyquinoline.
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5,7-Dibromoquinolin-8-ol

Reaction Mixture

Step 1

NaOH, H₂O, Me₂SO₄

Dissolution in CHCl₃
Wash with Na₂CO₃ & NaOH

Drying over Na₂SO₄

Step 2 Column Chromatography
(Alumina, EtOAc/Hexane)

Step 3 5,7-Dibromo-8-methoxyquinolineFinal Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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